
methyl 7-aminoisoquinoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-aminoisoquinoline-5-carboxylate (MAIC) is an organic compound with a variety of applications in the laboratory, including synthesis, scientific research, and biochemical experimentation. MAIC is a versatile compound that has been used in laboratories for decades, and it has the potential to be used in a variety of new and exciting ways.
Aplicaciones Científicas De Investigación
Methyl 7-aminoisoquinoline-5-carboxylate has been used in a variety of scientific research applications, including the synthesis of novel drugs, the study of enzyme inhibition, and the study of cell signaling pathways. methyl 7-aminoisoquinoline-5-carboxylate has also been used as an inhibitor of protein kinases, as well as an inhibitor of the enzyme phospholipase A2. Additionally, methyl 7-aminoisoquinoline-5-carboxylate has been used to study the effects of drugs on cancer cells, as well as to study the effects of antibiotics on bacterial growth.
Mecanismo De Acción
The mechanism of action of methyl 7-aminoisoquinoline-5-carboxylate is not yet fully understood. However, it is believed that methyl 7-aminoisoquinoline-5-carboxylate binds to the active site of an enzyme, blocking its activity. This binding is thought to be reversible, and the compound can be released from the enzyme by the action of another molecule or by the action of heat.
Biochemical and Physiological Effects
methyl 7-aminoisoquinoline-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that methyl 7-aminoisoquinoline-5-carboxylate can inhibit the activity of several enzymes, including phospholipase A2, protein kinase C, and cyclooxygenase-2. Additionally, methyl 7-aminoisoquinoline-5-carboxylate has been shown to have anti-inflammatory and antioxidant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 7-aminoisoquinoline-5-carboxylate has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous media. Additionally, methyl 7-aminoisoquinoline-5-carboxylate can be used in a variety of experiments, including synthesis, enzyme inhibition studies, and cell signaling studies. However, methyl 7-aminoisoquinoline-5-carboxylate has a number of limitations as well, including its potential to be toxic in high concentrations and its potential to cause adverse reactions in some organisms.
Direcciones Futuras
The potential future directions for methyl 7-aminoisoquinoline-5-carboxylate are numerous. methyl 7-aminoisoquinoline-5-carboxylate could be used in the development of novel drugs or in the study of drug-target interactions. Additionally, methyl 7-aminoisoquinoline-5-carboxylate could be used to study the effects of various compounds on cancer cells or to study the effects of antibiotics on bacterial growth. methyl 7-aminoisoquinoline-5-carboxylate could also be used to study the effects of environmental pollutants on organisms, or to study the effects of various compounds on the immune system. Finally, methyl 7-aminoisoquinoline-5-carboxylate could be used to study the effects of various compounds on the regulation of gene expression.
Métodos De Síntesis
Methyl 7-aminoisoquinoline-5-carboxylate can be synthesized from a variety of starting materials, including 2-amino-5-methylbenzoic acid, ethyl bromoacetate, and sodium hydroxide. The synthesis process involves a series of steps, including the formation of an ester, the addition of a base, and the hydrolysis of the product. The reaction typically takes place in aqueous media at a temperature of around 100°C.
Propiedades
IUPAC Name |
methyl 7-aminoisoquinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXJVXYBHQHCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1C=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-aminoisoquinoline-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

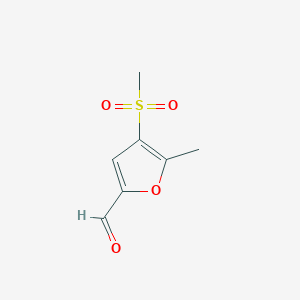
![methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B6601906.png)
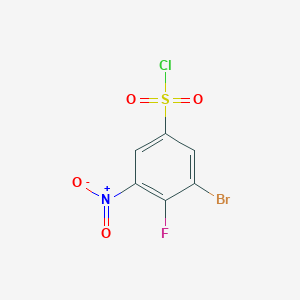

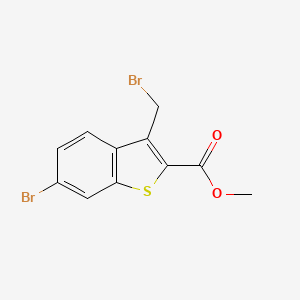

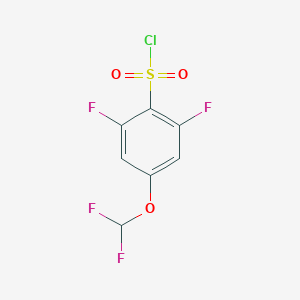
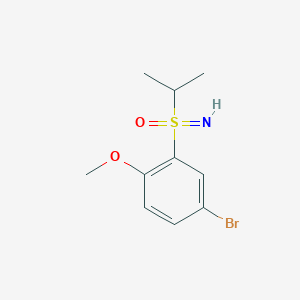
![N-[3-(Propan-2-yl)phenyl]acetamide](/img/structure/B6601951.png)



![ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B6601979.png)
